Product packaging for 2-(2-Methoxy-5-methylphenyl)azetidine(Cat. No.:)

2-(2-Methoxy-5-methylphenyl)azetidine

Cat. No.: B13523559
M. Wt: 177.24 g/mol
InChI Key: DYDOXERZYQHHKE-UHFFFAOYSA-N
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Description

2-(2-Methoxy-5-methylphenyl)azetidine is a synthetically valuable azetidine derivative offered as a high-purity building block for pharmaceutical research and drug discovery. The azetidine ring is a four-membered nitrogen-containing saturated heterocycle that serves as a key pharmacophore in medicinal chemistry due to its highly constrained three-dimensional structure. This rigidity is prized for its ability to modulate the conformational properties of molecules, potentially leading to improved target selectivity, metabolic stability, and altered physicochemical profiles compared to their larger ring counterparts . Azetidine subunits are found in a range of biologically active molecules and approved therapeutics, such as the antihypertensive drug Azelnidipine, and are under investigation for their antimicrobial and antiviral properties in various compound hybrids . As a proline analogue, azetidine-2-carboxylic acid and its derivatives can be incorporated into peptides to create conformationally restricted analogues of endogenous compounds, such as endomorphins . The specific substitution pattern on the phenyl ring of this compound may allow for fine-tuning of electronic and steric properties, making it a versatile intermediate for further synthetic elaboration through cross-coupling reactions or functional group transformations . Researchers can utilize this chemical as a core scaffold in the design of novel ligands for a variety of biological targets. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO B13523559 2-(2-Methoxy-5-methylphenyl)azetidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2-(2-methoxy-5-methylphenyl)azetidine

InChI

InChI=1S/C11H15NO/c1-8-3-4-11(13-2)9(7-8)10-5-6-12-10/h3-4,7,10,12H,5-6H2,1-2H3

InChI Key

DYDOXERZYQHHKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2CCN2

Origin of Product

United States

Chemical Reactivity and Transformation Studies of 2 2 Methoxy 5 Methylphenyl Azetidine

Ring-Opening Reactions of Azetidine (B1206935) Systems

The significant ring strain of approximately 25.4 kcal/mol makes azetidines susceptible to ring-opening reactions, a characteristic that is central to their synthetic utility rsc.org. This inherent strain can be harnessed to drive a variety of chemical transformations.

Nucleophilic ring-opening is a predominant reaction pathway for azetidines, particularly when the nitrogen atom is activated by an electron-withdrawing group (e.g., a tosyl or nosyl group) or by quaternization rsc.org. For 2-arylazetidines, such as 2-(2-methoxy-5-methylphenyl)azetidine, the regioselectivity of the nucleophilic attack is a key consideration.

The reaction typically proceeds via an SN2-type mechanism, where the nucleophile attacks one of the carbon atoms adjacent to the nitrogen, leading to the cleavage of a C-N bond. The regioselectivity of this attack is influenced by both electronic and steric factors. In the case of 2-aryl-N-tosylazetidines, Lewis acid-mediated ring-opening with alcohols has been shown to be highly regioselective, proceeding through an SN2 pathway rsc.org. This suggests that nucleophilic attack on an activated form of this compound would likely occur at the benzylic C2 position, which is activated by the aryl group.

The table below summarizes the regioselective ring-opening of a representative 2-aryl-N-tosylazetidine with various nucleophiles.

NucleophileProductRegioselectivityReference
Alcohols (in presence of Lewis Acid)1,3-amino ethersHigh (attack at C2) rsc.org
Halidesγ-haloaminesDependent on substitution rsc.org
Organocupratesγ-amino alkanesHigh (attack at C4) rsc.org

This table is illustrative and based on general reactivity of 2-arylazetidines.

The considerable ring strain inherent in the azetidine ring is a primary driving force for its ring-opening reactions rsc.org. This strain energy is released upon cleavage of one of the ring bonds, making such reactions thermodynamically favorable. This principle is the basis for "strain-release driven" synthesis, where the relief of strain facilitates transformations that might otherwise be difficult to achieve rsc.org. The reactivity of azetidines is a balance between their stability, which is greater than that of the more strained aziridines, and their susceptibility to ring-opening, which is greater than that of the less strained pyrrolidines rsc.org.

The regioselectivity of ring cleavage in unsymmetrical azetidines is a complex interplay of electronic and steric effects. In the case of this compound, the presence of the aryl group at the C2 position has a profound electronic influence. The benzylic C2-N bond is generally weaker and more susceptible to cleavage due to the ability of the aromatic ring to stabilize a partial positive charge that may develop at the C2 carbon during the transition state of a nucleophilic attack.

Conversely, the steric bulk of the 2-(2-methoxy-5-methylphenyl) group could hinder the approach of a nucleophile at the C2 position. However, in many cases, the electronic activation provided by the aryl group dominates, leading to preferential attack at the benzylic carbon. The nature of the nucleophile is also critical; smaller, "harder" nucleophiles may favor attack at the more electronically activated C2 position, while larger, "softer" nucleophiles might be more influenced by steric hindrance and attack the C4 position. The substitution on the nitrogen atom also plays a significant role in modulating these effects.

Reactions Involving the Azetidine Nitrogen Atom

The nitrogen atom of the azetidine ring possesses a lone pair of electrons, making it a nucleophilic and basic center. This allows for a range of reactions that functionalize the nitrogen without opening the ring.

The nucleophilic nitrogen of this compound can readily undergo N-alkylation with alkyl halides or other electrophilic alkylating agents. This reaction typically proceeds via a standard SN2 mechanism, resulting in the formation of a quaternary azetidinium salt if an excess of the alkylating agent is used. The rate of this reaction can be influenced by the steric hindrance around the nitrogen atom.

Similarly, N-acylation can be achieved by treating the azetidine with acyl chlorides or anhydrides. This reaction forms an N-acylazetidine, which can have significantly different chemical properties compared to the parent amine due to the electron-withdrawing nature of the acyl group. The delocalization of the nitrogen lone pair into the carbonyl group reduces the nucleophilicity and basicity of the nitrogen atom.

The following table provides representative examples of N-alkylation and N-acylation reactions for simple azetidine systems.

ReagentReaction TypeProduct
Methyl IodideN-AlkylationN-Methylazetidinium Iodide
Benzyl BromideN-AlkylationN-Benzylazetidine
Acetyl ChlorideN-AcylationN-Acetylazetidine
Benzoyl ChlorideN-AcylationN-Benzoylazetidine

This table illustrates general reactivity and is not specific to this compound.

The lone pair of electrons on the azetidine nitrogen allows it to act as a ligand in coordination complexes with metal ions researchmap.jpnih.govfrontiersin.org. While the coordination chemistry of simple 2-arylazetidines is not extensively documented, functionalized azetidines have been shown to form stable complexes with various transition metals, including copper(II) and zinc(II) researchmap.jp. In these complexes, the azetidine nitrogen coordinates to the metal center, and the geometry of the resulting complex is influenced by the other ligands and the coordination preferences of the metal ion researchmap.jpnih.govfrontiersin.org.

For this compound, the nitrogen atom would be expected to coordinate to metal centers, and the steric bulk of the 2-aryl substituent would likely influence the coordination geometry and the stability of the resulting complex. The methoxy (B1213986) group on the phenyl ring could also potentially participate in coordination, leading to multidentate ligand behavior. The study of such complexes is an area of interest for the development of new catalysts and materials researchmap.jp.

Reactivity of the Azetidine Ring Carbons

The reactivity of the carbon atoms within the azetidine ring is a focal point of synthetic interest, offering pathways to novel molecular architectures. Functionalization can be achieved at the C2, C3, and C4 positions, each presenting unique challenges and opportunities based on the electronic and steric environment.

The C2 and C4 positions of the azetidine ring are adjacent to the nitrogen atom, influencing their reactivity. Deprotonation at the C2 position, benzylic to the phenyl ring, can be achieved using strong bases, creating a nucleophilic center for the introduction of various electrophiles. The regioselectivity of this deprotonation is highly dependent on the substituent on the azetidine nitrogen. For N-alkyl-2-arylazetidines, lithiation tends to occur at the ortho position of the aryl ring, directed by the coordinating ability of the azetidine nitrogen. However, when the nitrogen is substituted with a less coordinating group like tert-butoxycarbonyl (Boc), deprotonation can occur at the C2 position.

While specific studies on this compound are limited, research on analogous 2-arylazetidines provides insight into potential functionalizations. For instance, the α-lithiation of N-Boc-2-phenylazetidine followed by quenching with electrophiles allows for the introduction of various substituents at the C2 position.

Data on the C2-functionalization of a model N-Boc-2-phenylazetidine is presented below:

ElectrophileProductYield (%)
D2ON-Boc-2-deuterio-2-phenylazetidine>95
CH3IN-Boc-2-methyl-2-phenylazetidine85
(CH3)2CON-Boc-2-(1-hydroxy-1-methylethyl)-2-phenylazetidine70

Functionalization at the C4 position is less common and generally proceeds through different mechanisms, such as cycloaddition reactions to form the azetidine ring with a pre-installed substituent at the C4 position.

The C3 position of the azetidine ring is less activated than the C2 and C4 positions. However, functionalization can be achieved through various synthetic strategies. One common approach involves the use of a 3-functionalized azetidine precursor, such as a 3-iodoazetidine, which can then undergo cross-coupling reactions. For example, iron-catalyzed cross-coupling of 3-iodoazetidines with Grignard reagents has been shown to be an effective method for introducing aryl, heteroaryl, and alkyl groups at the C3 position.

Another strategy involves the ring expansion of aziridines or the cyclization of acyclic precursors bearing a substituent at the appropriate position to form a 3-substituted azetidine. While no specific examples for this compound are available, the general methodologies suggest that the synthesis of a 3-iodo or other suitably functionalized derivative would open avenues for diverse transformations at this position.

Reactivity of the Methoxy- and Methyl-Substituted Phenyl Moiety

The phenyl ring of this compound is activated towards electrophilic substitution due to the presence of the electron-donating methoxy and methyl groups. The azetidinyl group itself can also influence the regioselectivity of these reactions.

The methoxy group is a strong activating group and an ortho-, para-director, while the methyl group is a weaker activating group and also an ortho-, para-director. In this compound, the positions ortho and para to the methoxy group are C1, C3, and C5 (already substituted with the methyl group). The positions ortho and para to the methyl group are C4, C6, and C2 (already substituted with the methoxy group). The directing effects of these two groups are therefore synergistic, strongly activating the positions ortho and para to both.

The azetidinyl group at C2 can also exert a directing effect. Depending on the reaction conditions and the nature of the N-substituent, it can act as an ortho-director through coordination with the incoming electrophile.

Considering the combined directing effects, electrophilic aromatic substitution is expected to occur predominantly at the C4 and C6 positions of the phenyl ring.

Predicted regioselectivity for common electrophilic aromatic substitution reactions:

ReactionReagentsMajor Product(s)
NitrationHNO3, H2SO42-(4-Nitro-2-methoxy-5-methylphenyl)azetidine and 2-(6-Nitro-2-methoxy-5-methylphenyl)azetidine
HalogenationBr2, FeBr32-(4-Bromo-2-methoxy-5-methylphenyl)azetidine and 2-(6-Bromo-2-methoxy-5-methylphenyl)azetidine
Friedel-Crafts AcylationCH3COCl, AlCl32-(4-Acetyl-2-methoxy-5-methylphenyl)azetidine and 2-(6-Acetyl-2-methoxy-5-methylphenyl)azetidine

The methoxy and methyl groups on the phenyl ring can undergo various chemical transformations. The methoxy group can be cleaved to a hydroxyl group using strong acids such as HBr or BBr3. This demethylation reaction would yield the corresponding phenol derivative, 2-(2-hydroxy-5-methylphenyl)azetidine.

The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4). This transformation would lead to the formation of 2-(2-methoxy-5-carboxyphenyl)azetidine. It is important to note that the reaction conditions for these transformations must be carefully chosen to avoid undesired reactions on the azetidine ring.

Transition Metal-Catalyzed Transformations of Azetidines

Transition metal catalysis offers a powerful tool for the transformation of azetidines, including ring-opening, cross-coupling, and C-H activation reactions. The strain energy of the azetidine ring can be harnessed in these catalytic cycles to drive reactions towards desired products.

Palladium-catalyzed reactions are widely used for the functionalization of azetidines. For instance, palladium-catalyzed ring-opening of N-activated 2-arylazetidines with various nucleophiles can proceed with high regioselectivity. The outcome of these reactions is often influenced by the nature of the palladium catalyst, the ligands, and the reaction conditions.

Rhodium catalysts have also been employed in the C-H functionalization of azetidines. These reactions can enable the direct introduction of functional groups at specific C-H bonds, offering a highly efficient and atom-economical approach to the synthesis of complex azetidine derivatives.

While specific examples of transition metal-catalyzed transformations of this compound are not extensively documented, the general reactivity patterns of 2-arylazetidines in the presence of transition metal catalysts suggest a rich potential for synthetic exploration.

Examples of transition metal-catalyzed reactions on analogous 2-arylazetidines:

Catalyst SystemReaction TypeSubstrate (Analogue)Product
Pd(OAc)2/dppfRing-opening with boronic acidsN-Ts-2-phenylazetidine3-Amino-1,3-diphenylpropan-1-ol
[RhCp*Cl2]2C-H activation/annulationN-Piv-2-phenylazetidineFused polycyclic azetidine derivatives

Stereochemical and Conformational Analysis of 2 2 Methoxy 5 Methylphenyl Azetidine

Conformational Preferences of the Azetidine (B1206935) Ring System

The four-membered azetidine ring is characterized by significant ring strain, which dictates its conformational preferences. Unlike larger, more flexible rings, the azetidine system has limited conformational freedom.

Ring Puckering and Inversion DynamicsThe azetidine ring is not planar and adopts a puckered conformation to alleviate some of the inherent ring strain. This puckering is characterized by a dihedral angle between the C-N-C and C-C-C planes. For the parent azetidine molecule, this angle has been determined by gas-phase electron diffraction to be approximately 37°.rsc.org

The puckered conformation can undergo a process of ring inversion, where one puckered form converts to its mirror image. This inversion happens rapidly at room temperature. The energy barrier for this process is influenced by the nature of the substituents on the ring.

Influence of Substituents on Ring ConformationThe presence of a substituent at the 2-position, such as the 2-methoxy-5-methylphenyl group, is expected to have a significant impact on the conformational equilibrium of the azetidine ring. Large substituents generally prefer to occupy a pseudo-equatorial position to minimize steric interactions with the rest of the ring.

In the case of 2-(2-Methoxy-5-methylphenyl)azetidine, the bulky aryl group would likely favor a conformation where it is in a pseudo-equatorial orientation. This preference helps to reduce steric hindrance between the aryl group and the hydrogen atoms on the azetidine ring. The presence of substituents on the phenyl ring, the methoxy (B1213986) and methyl groups, can further influence the rotational preference of the aryl group itself, but the primary determinant for the azetidine ring conformation will be the steric bulk of the entire substituted phenyl group.

Furthermore, electronic effects, such as electrostatic interactions between substituents and the nitrogen lone pair, can also play a role in determining the preferred conformation. For instance, studies on fluorinated azetidines have shown that attractive interactions between a polarized C-F bond and a charged nitrogen atom can influence ring puckering. researchgate.net While the 2-methoxy-5-methylphenyl group does not possess a strong dipole in the same manner, subtle electronic interactions cannot be entirely ruled out.

Absolute Configuration Determination

Determining the absolute configuration of a chiral molecule like this compound, which has a stereocenter at the C2 position, is crucial for understanding its chemical and biological properties. Several methods are commonly employed for this purpose.

One established method is the use of chiral derivatizing agents, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form diastereomeric esters or amides. The analysis of the ¹H NMR spectra of these diastereomers can allow for the assignment of the absolute configuration.

X-ray crystallography is another definitive method for determining the absolute configuration, provided that a suitable single crystal of the compound or a derivative can be obtained. The diffraction pattern of the crystal provides a three-dimensional map of the electron density, allowing for the unambiguous assignment of the stereochemistry.

Diastereomeric and Enantiomeric Purity Assessment

For a synthetic sample of this compound, it is essential to determine its diastereomeric and enantiomeric purity.

Diastereomeric Purity: If additional stereocenters are present in the molecule (for instance, through N-substitution with a chiral group), diastereomers can be formed. The ratio of these diastereomers can often be determined by spectroscopic methods like NMR, where different diastereomers will typically exhibit distinct signals. Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), can also be used to separate and quantify diastereomers.

Enantiomeric Purity: The enantiomeric excess (ee) of a chiral sample is a measure of the relative amounts of the two enantiomers. This is commonly determined using chiral chromatography, most notably chiral HPLC. In this technique, the enantiomers interact differently with a chiral stationary phase, leading to their separation and allowing for their quantification.

Stereochemical Stability and Epimerization Processes

The stereochemical stability of the C2 stereocenter in 2-aryl-azetidines is an important consideration. Epimerization, the process by which one stereoisomer is converted into its diastereomer, can occur under certain conditions.

For 2-aryl-azetidines, epimerization at the C2 position would involve the cleavage and reformation of the C2-H bond. This process is generally not facile under neutral conditions due to the relatively high pKa of the C2 proton. However, in the presence of a strong base, deprotonation at the C2 position can occur, leading to the formation of a planar carbanion or a rapidly inverting carbanionic intermediate. Subsequent protonation of this intermediate can lead to a mixture of stereoisomers, resulting in racemization or epimerization.

The stability of the C2 stereocenter is also influenced by the nature of the substituent on the nitrogen atom. For example, N-Boc protected 2-aryl-azetidines have been shown to undergo lithiation at the C2 position, and the configurational stability of the resulting lithiated species can vary. The presence of the aryl group can stabilize the carbanion through resonance, potentially facilitating the epimerization process under basic conditions.

Advanced Spectroscopic and Spectrometric Characterization Techniques for 2 2 Methoxy 5 Methylphenyl Azetidine

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places), HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.

For 2-(2-Methoxy-5-methylphenyl)azetidine, with a molecular formula of C₁₁H₁₅NO, HRMS analysis would be used to verify this composition. The technique can differentiate the exact mass of the target compound from other potential isobaric compounds. The analysis is typically performed using soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), which minimize fragmentation and preserve the molecular ion. The experimentally observed m/z value for the protonated molecule [M+H]⁺ or other adducts like the sodium adduct [M+Na]⁺ is compared against the theoretically calculated exact mass. A match within a narrow tolerance (e.g., < 5 ppm) provides strong evidence for the proposed molecular formula.

Table 1: HRMS Data for Molecular Formula Confirmation of C₁₁H₁₅NO
Ion SpeciesCalculated Exact Mass (m/z)Typical Experimental Finding (m/z)Mass Difference (ppm)
[M+H]⁺178.1226~178.122x< 5
[M+Na]⁺200.1046~200.104x< 5

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise atomic connectivity and constitution of an organic molecule in solution. Through ¹H and ¹³C NMR, the chemical environment of each hydrogen and carbon atom in the molecule can be mapped.

For this compound, the ¹H NMR spectrum would reveal distinct signals for the aromatic protons, the methoxy (B1213986) and methyl group protons, and the protons on the strained azetidine (B1206935) ring. The protons on the C3 and C4 carbons of the azetidine ring are diastereotopic and would likely appear as complex multiplets. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, including those in the aromatic ring, the azetidine ring, and the substituent groups.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Atom PositionPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)Multiplicity / Remarks
Azetidine-C2-H~4.0-4.5~60-65Triplet
Azetidine-C3-H₂~2.2-2.8~25-30Multiplet (diastereotopic)
Azetidine-C4-H₂~3.5-4.0~50-55Multiplet (diastereotopic)
Azetidine-N-H~1.5-3.0-Broad singlet
Ar-C6'-H~6.8-7.0~110-115Doublet
Ar-C4'-H~7.0-7.2~125-130Doublet of doublets
Ar-C3'-H~6.7-6.9~120-125Doublet
Ar-OCH₃~3.8~55-56Singlet
Ar-CH₃~2.3~20-21Singlet
Ar-C1'-~130-135Quaternary
Ar-C2'-~155-158Quaternary
Ar-C5'-~130-135Quaternary

While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled, typically those on adjacent carbons. For this molecule, COSY would show correlations between H2, H3, and H4 protons of the azetidine ring, confirming its structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It allows for the unambiguous assignment of each carbon signal based on the known assignment of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) couplings between protons and carbons. This is vital for connecting different fragments of the molecule. For instance, it would show a correlation between the C2-H of the azetidine ring and the C1' and C2' carbons of the phenyl ring, confirming the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. NOESY is critical for determining stereochemistry and conformation. It could reveal spatial proximity between the azetidine C2-H and the methoxy group protons, providing insight into the preferred rotational conformation around the C2-C1' bond.

The four-membered azetidine ring is not planar and can undergo a dynamic process known as ring puckering. nih.gov Additionally, there can be hindered rotation around the single bond connecting the azetidine ring to the phenyl ring. Dynamic NMR (DNMR) involves acquiring NMR spectra at different temperatures to study these conformational changes.

At low temperatures, the interconversion between different conformers may be slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature is raised, the rate of interconversion increases, causing the signals to broaden and eventually coalesce into a single, averaged signal. By analyzing the spectra at various temperatures (a coalescence study), the activation energy (ΔG‡) for the conformational process can be calculated, providing valuable thermodynamic information about the molecule's flexibility. researchgate.net

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by mapping electron density in a single crystal, yielding a precise 3D model of the molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide exact data on bond lengths, bond angles, and torsional angles.

This analysis would confirm the connectivity established by NMR and reveal the solid-state conformation, including the degree of puckering in the azetidine ring and the relative orientation of the phenyl group. Furthermore, it would elucidate any intermolecular interactions, such as hydrogen bonding involving the azetidine N-H group, which dictate the crystal packing arrangement. While no public crystal structure data is currently available for this specific compound, the type of information obtained is standardized.

Table 3: Parameters Determined by Single-Crystal X-Ray Crystallography
Parameter TypeInformation Obtained
Unit Cell Dimensionsa, b, c, α, β, γ
Space GroupCrystal symmetry (e.g., P2₁/c, P-1)
Bond LengthsPrecise distances between bonded atoms (e.g., C-N, C-C)
Bond AnglesAngles between three connected atoms (e.g., C-N-C)
Torsional AnglesDihedral angles defining molecular conformation
Intermolecular InteractionsHydrogen bonds, van der Waals contacts

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying the presence of specific functional groups, as each group has characteristic absorption or scattering frequencies.

For this compound, IR spectroscopy would be expected to show characteristic absorption bands for:

N-H stretch: A moderate band around 3300-3400 cm⁻¹.

Aromatic C-H stretch: Bands just above 3000 cm⁻¹.

Aliphatic C-H stretch: Bands just below 3000 cm⁻¹.

C=C aromatic ring stretch: Sharp bands in the 1450-1600 cm⁻¹ region.

C-O-C stretch: Strong bands in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions for the aryl ether.

C-N stretch: A band in the 1100-1200 cm⁻¹ region.

Raman spectroscopy provides complementary information, particularly for non-polar bonds, and would be useful for confirming the aromatic and aliphatic C-H and C-C vibrations.

Table 4: Predicted Key Vibrational Frequencies (cm⁻¹)
Vibrational ModeExpected IR Frequency RangeExpected Raman Signal
N-H stretch3300-3400Weak
Aromatic C-H stretch3010-3100Strong
Aliphatic C-H stretch2850-2960Strong
Aromatic C=C stretch1450-1600Strong
Asymmetric C-O-C stretch1200-1250Moderate
C-N stretch1100-1200Weak

Theoretical and Computational Chemistry Studies of 2 2 Methoxy 5 Methylphenyl Azetidine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as DFT, often with functionals like B3LYP and basis sets such as 6-311G(d,p), are standard for optimizing molecular geometry and calculating electronic properties.

Molecular Orbital Theory and Charge Distribution

Molecular Orbital (MO) theory would describe the distribution and energy of electrons within the molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial, as these frontier orbitals are key to understanding chemical reactivity. The energy gap between HOMO and LUMO provides insights into the molecule's kinetic stability and electronic excitation properties.

A hypothetical charge distribution analysis, likely using Mulliken population analysis, would reveal the partial charges on each atom. This would highlight the electrophilic and nucleophilic centers within 2-(2-Methoxy-5-methylphenyl)azetidine, offering clues to its reactivity.

Hypothetical Mulliken Atomic Charges (Note: This table is illustrative and not based on actual calculated data.)

Atom Hypothetical Charge (a.u.)
N (azetidine) -0.45
C (methoxy) +0.15
O (methoxy) -0.30

Electrostatic Potential Surfaces

An electrostatic potential (ESP) surface map would visually represent the charge distribution. This surface plots the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red) would indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) would indicate electron-poor areas prone to nucleophilic attack. For this compound, one would expect negative potential around the nitrogen atom of the azetidine (B1206935) ring and the oxygen of the methoxy (B1213986) group.

Conformational Energy Landscape Mapping

The flexibility of the azetidine ring and the rotation around the single bond connecting it to the phenyl ring suggest that this compound can exist in multiple conformations. A conformational energy landscape map, generated by systematically rotating dihedral angles and calculating the potential energy at each point, would identify the low-energy conformers (global and local minima) and the energy barriers (transition states) between them. This is vital for understanding which shapes the molecule is likely to adopt.

Reaction Mechanism Predictions and Transition State Analysis

Computational methods can be used to predict the mechanisms of potential reactions involving this compound. For instance, the mechanism of N-alkylation or acylation could be modeled. This involves locating the transition state structures for each step of the proposed reaction pathway and calculating their activation energies. The results would help determine the feasibility and kinetics of the reaction.

Spectroscopic Property Simulations

Theoretical calculations are invaluable for interpreting experimental spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. Comparing these theoretical shifts with experimental data is a powerful method for structure verification.

IR Spectroscopy: Simulations can predict the vibrational frequencies and intensities of a molecule. These correspond to the absorption peaks in an infrared (IR) spectrum, helping to identify functional groups and confirm the molecular structure.

Circular Dichroism (CD) Spectroscopy: If the molecule is chiral, time-dependent density functional theory (TD-DFT) can be used to simulate its CD spectrum, which is essential for determining its absolute configuration.

Hypothetical Simulated Spectroscopic Data (Note: This table is for illustrative purposes and is not based on actual calculations.)

Spectrum Simulated Parameter Hypothetical Value
¹³C NMR Azetidine CH₂ ~50-60 ppm
¹H NMR Methoxy CH₃ ~3.8 ppm

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a view of the molecule's dynamic behavior. An MD simulation of this compound in a solvent (like water or DMSO) would reveal its conformational flexibility, stability, and interactions with its environment. Analyses of the simulation trajectory, such as calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), would quantify the stability of its structure and the flexibility of different parts of the molecule.

Stability and Strain Energy Calculations of Azetidine Ring

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is a structural motif of significant interest in medicinal and synthetic chemistry. researchgate.netrsc.org Its chemical behavior and stability are fundamentally governed by the inherent ring strain. rsc.orgmedwinpublishers.com Theoretical and computational chemistry studies provide critical insights into the energetic landscape of this strained system, which is crucial for understanding the stability of derivatives like this compound.

The reactivity of azetidines is largely driven by a considerable ring strain, which is significantly higher than that of larger, more flexible rings like pyrrolidine (B122466) but comparable to other small rings such as cyclobutane (B1203170) and aziridine (B145994). rsc.orgresearchgate.net This strain energy arises from two primary factors: angle strain and torsional strain. Angle strain results from the deviation of the internal bond angles from the ideal sp³ tetrahedral angle of 109.5°, while torsional strain originates from the eclipsing interactions of substituents on adjacent ring atoms. nih.gov

Computational methods, particularly density functional theory (DFT), are powerful tools for quantifying the strain energy of cyclic systems. researchgate.net Isodesmic and homodesmotic reactions are commonly employed theoretical models to calculate ring strain energies by comparing the strained ring to suitable acyclic reference compounds where the number and type of bonds are conserved. researchgate.net

Comparative Strain Energies

The strain energy of the azetidine ring has been calculated and compared to other cyclic amines and cycloalkanes. These values highlight the unique energetic properties of the four-membered ring system.

CompoundRing SizeCalculated Strain Energy (kcal/mol)
Aziridine3~27.7
Azetidine4~25.4 - 27
Pyrrolidine5~5.4
Piperidine (B6355638)6~0
Cyclopropane3~27.5
Cyclobutane4~26.5

Data compiled from multiple sources. rsc.orgresearchgate.netresearchgate.net

The data clearly shows that the strain energy of azetidine is substantial, lying between the highly strained aziridine and the relatively strain-free pyrrolidine. rsc.org This intermediate level of strain contributes to both its stability for handling and its unique reactivity, which can be triggered under specific conditions for synthetic applications. rsc.org

Influence of Substituents on Ring Stability

While specific computational studies on this compound are not extensively reported in the literature, general principles of conformational analysis can be applied. The stability of a substituted azetidine is influenced by:

Steric Effects : The large aryl substituent at the C2 position will preferentially occupy a pseudo-equatorial position in the puckered ring to minimize steric clashes with the other ring atoms and substituents.

Electronic Effects : The electronic properties of the methoxy and methyl groups on the phenyl ring can influence the electron density of the azetidine nitrogen, potentially affecting its basicity and reactivity, though their direct impact on ring strain is less pronounced than steric factors.

Intramolecular Interactions : Computational studies on other azetidine derivatives have shown that intramolecular hydrogen bonds can be a determining factor for isomer stability. researchgate.net While not directly applicable to an N-unsubstituted 2-aryl azetidine, this highlights the sensitivity of the ring's stability to subtle intramolecular forces.

Applications and Potential Utility in Advanced Organic Synthesis and Materials Science Strictly Excluding Medicinal/clinical/pharmacological Uses

2-(2-Methoxy-5-methylphenyl)azetidine as a Chiral Building Block

Chiral azetidines are recognized as powerful building blocks in stereoselective synthesis, offering a rigid scaffold to construct complex molecular targets with high levels of stereocontrol. acs.orgresearchgate.net

The 2-arylazetidine framework, as present in this compound, serves as a versatile precursor for a variety of more complex molecules. The unique chemical properties imparted by the strained four-membered ring can be strategically exploited to build intricate molecular architectures. The azetidine (B1206935) ring can undergo controlled ring-opening reactions, providing access to functionalized acyclic amine derivatives that are otherwise challenging to synthesize. acs.org Furthermore, the nitrogen atom and the carbons of the ring can be selectively functionalized, allowing for the stepwise construction of larger, polycyclic systems. longdom.org The presence of the substituted phenyl group offers an additional site for modification through aromatic substitution reactions, further expanding its synthetic potential. acs.org

The synthesis of enantiomerically pure substituted azetidines is a critical gateway to their application in asymmetric synthesis. acs.org Methodologies using chiral auxiliaries, such as tert-butanesulfinamides, have been developed to produce C2-substituted azetidines with high levels of stereocontrol. acs.org Once obtained in an enantiomerically pure form, this compound can act as a chiral precursor. Its inherent stereochemistry can direct subsequent reactions, enabling the synthesis of a wide range of enantiomerically pure compounds, including non-natural amino acids and alkaloids. acs.orgacs.org The defined spatial arrangement of the substituents on the rigid azetidine ring allows for highly diastereoselective transformations.

Role as a Ligand in Asymmetric Catalysis

Since the 1990s, chiral azetidine derivatives have been successfully employed as both organocatalysts and as ligands in metal-catalyzed asymmetric reactions. researchgate.netbirmingham.ac.uk Their rigid conformation makes them excellent candidates for creating a well-defined chiral environment around a catalytic center.

Chiral azetidines can function as effective organocatalysts, operating through mechanisms analogous to those of proline and its derivatives. nih.gov They have been shown to catalyze key carbon-carbon bond-forming reactions, including aldol (B89426) and Michael reactions. researchgate.netbirmingham.ac.uk In these transformations, the secondary amine of the azetidine ring can form an enamine or iminium ion intermediate with a carbonyl compound, activating it for asymmetric addition. The stereochemical outcome of the reaction is dictated by the chiral environment established by the azetidine scaffold.

The nitrogen atom of the azetidine ring can effectively coordinate to a variety of transition metals, making derivatives of this compound potential ligands for asymmetric catalysis. Chiral N,N'-ligands based on the azetidine framework have been synthesized and successfully applied in copper-catalyzed reactions. bham.ac.uk These complexes create a rigid and defined chiral pocket around the metal center, enabling high levels of enantioselectivity in reactions such as the Henry (nitroaldol) reaction. bham.ac.uk The predictable cis-conformation of substituents on the azetidine ring is crucial for forming an effective catalytic species. bham.ac.uk

Representative Asymmetric Reactions Catalyzed by Azetidine-Based Systems

Reaction TypeCatalyst SystemSubstrate ExampleEnantiomeric Excess (ee)Reference
Henry ReactionCu(OAc)₂ / Chiral Azetidine LigandBenzaldehyde + NitromethaneUp to >99% bham.ac.uk
Aldol ReactionChiral Azetidine OrganocatalystCyclohexanone + 4-NitrobenzaldehydeUp to >99% nih.gov
Friedel-Crafts AlkylationAzetidine-derived Ligand ComplexIndole + α,β-Unsaturated KetoneModerate to Good researchgate.netbirmingham.ac.uk
Michael AdditionAzetidine-derived OrganocatalystAldehyde + Nitro-olefinGood to Excellent birmingham.ac.uk

Integration into Novel Material Systems (e.g., polymers, supramolecular assemblies)

Beyond their role as synthetic intermediates, azetidine-containing scaffolds hold promise for applications in materials science. The unique structural and electronic properties of the ring can be harnessed to create novel materials with tailored properties. ontosight.ai

The significant ring strain of the azetidine ring makes it an ideal monomer for ring-opening polymerization (ROP). rsc.org Both cationic and anionic polymerization methods can be employed to produce polyamines (poly(azetidines)). utwente.nlresearchgate.net The polymerization of functionalized azetidines, such as derivatives of this compound, could lead to novel polymers with unique thermal, mechanical, or optical properties. The substituent on the ring would become a pendant group on the polymer backbone, allowing for fine-tuning of the material's characteristics. For instance, N-aryl azetidine-2,4-diones have been used to synthesize polymalonamides through selective ring-opening reactions with primary amines. researchgate.net The rigid, three-dimensional structure of the azetidine unit could also be exploited in the design of new liquid crystalline materials or as components in supramolecular assemblies where specific, non-covalent interactions are desired.

Use as a Chemical Probe in Mechanistic Organic Studies

While direct and specific studies detailing the application of this compound as a chemical probe in mechanistic organic investigations are not extensively documented in publicly available research, the unique structural and electronic features of this molecule suggest its potential utility in elucidating various reaction mechanisms. The strategic placement of the methoxy (B1213986) and methyl groups on the phenyl ring, coupled with the inherent reactivity of the strained azetidine ring, provides a framework for its hypothetical application in several areas of mechanistic organic chemistry.

The primary value of this compound as a mechanistic probe would lie in its ability to report on the electronic demands of reaction transition states. The electron-donating nature of both the methoxy (-OCH₃) and methyl (-CH₃) groups can significantly influence the electron density of the aromatic ring and, by extension, the stability of any charged intermediates or transition states involving the azetidine moiety.

Hypothetical Applications in Mechanistic Studies:

Probing Electrophilic Aromatic Substitution Mechanisms: The substituted phenyl ring of this compound could be used to study the regioselectivity and kinetics of electrophilic aromatic substitution reactions. The activating and ortho-, para-directing effects of the methoxy and methyl groups would provide a competitive environment for incoming electrophiles, offering insights into the steric and electronic factors governing these reactions.

Investigating Ring-Opening Reactions: Azetidines are known to undergo ring-opening reactions under various conditions. ambeed.com The rate and regioselectivity of these reactions are often sensitive to the electronic nature of the substituents on the ring. The electron-donating groups on the phenyl ring of this compound would be expected to stabilize a positive charge developing on the benzylic carbon during a C-N bond cleavage event. By comparing its reactivity to that of unsubstituted or electron-withdrawn 2-phenylazetidines, one could probe the degree of carbocationic character in the transition state of the ring-opening process.

Elucidating Metal-Catalyzed Cross-Coupling Mechanisms: In the context of C-H activation or other metal-catalyzed reactions involving the azetidine ring or the aryl group, the electronic properties of the 2-(2-methoxy-5-methylphenyl) substituent could serve as a valuable mechanistic tool. The electron-rich aromatic ring might influence the rate of oxidative addition or reductive elimination steps in a catalytic cycle.

Due to the absence of specific experimental data on the use of this compound as a chemical probe, a data table of detailed research findings cannot be provided at this time. Future research in this area would be necessary to quantify the electronic and steric effects of the substituted phenyl group on the reactivity of the azetidine ring and to validate its use as a sensitive probe for mechanistic investigations.

Derivatization and Analog Development of 2 2 Methoxy 5 Methylphenyl Azetidine

Synthesis of Substituted Azetidine (B1206935) Analogs

The synthesis of substituted azetidine analogs is challenging due to the high energy strain of the four-membered ring, which can make ring formation difficult and prone to side reactions like ring-opening. bham.ac.ukjmchemsci.com However, several synthetic strategies have been developed to access diversely substituted azetidines.

Common synthetic routes for 2-aryl azetidines include:

Cyclization Reactions: Intramolecular cyclization of γ-amino alcohols or γ-haloamines is a foundational method. Activating the hydroxyl group or using a strong base to facilitate the displacement of the halide can yield the azetidine ring. organic-chemistry.org For instance, reductive cyclisation of γ-haloalkyl-imines has been shown to produce N-substituted azetidines in high yields. bham.ac.uk

[2+2] Cycloaddition Reactions: The aza Paternò-Büchi reaction, a photocycloaddition of an imine and an alkene, represents a direct approach to forming the azetidine ring. rsc.orgresearchgate.net Visible-light-mediated methods are emerging as powerful tools for constructing the azetidine core under mild conditions. rsc.org

Ring Expansion/Contraction: Ring expansion of corresponding N-tosylaziridines with reagents like dimethylsulfoxonium methylide can yield azetidines. organic-chemistry.orgmedwinpublishers.com Conversely, ring contraction of larger heterocycles, such as N-sulfonylpyrrolidinones, can also be employed. organic-chemistry.org

A specific route for creating substituted analogs involves a multi-step sequence starting from a protected azetidine precursor. For example, a synthetic pathway to generate 1,4-disubstituted azetidine analogs involves protecting the azetidine nitrogen, followed by oxidation of a primary alcohol to an aldehyde, and subsequent reaction with a Wittig reagent to introduce a substituted phenyl group. nih.gov This is followed by reduction and deprotection steps to yield the final analog. nih.gov

Step Reaction Reagents & Conditions Purpose Reference
1N-ProtectionCbzCl, DIPEA, THFProtects the azetidine nitrogen to prevent side reactions. nih.gov
2OxidationSwern OxidationConverts a primary alcohol on the azetidine scaffold to an aldehyde. nih.gov
3OlefinationSubstituted Ph-CH₂P(C₆H₅)₃Br, tert-BuOK, THFIntroduces a substituted phenyl ring via a Wittig reaction. nih.gov
4ReductionWilkinson's reagent, H₂Reduces the newly formed double bond. nih.gov
5DeprotectionPd/C, H₂Removes the Cbz protecting group to yield the final analog. nih.gov

Strategic Modification of the Phenyl Substituent

Modification of the 2-methoxy-5-methylphenyl group is a key strategy for fine-tuning the electronic and steric properties of the molecule, which can significantly influence its interaction with biological targets.

Modification of Alkoxy Groups: The methoxy (B1213986) group at the 2-position is a critical determinant of activity in related pharmacophores. acs.org Strategies include demethylation to the corresponding phenol, or extension to larger alkoxy groups (e.g., ethoxy, propoxy). Studies on analogous 2,5-dimethoxyphenylpiperidines have shown that extending a methoxy group to an ethoxy group can be tolerated, though it may decrease agonist potency at serotonin (B10506) receptors. acs.org Deletion of the methoxy groups often leads to a significant drop or complete loss of activity, highlighting their importance. acs.org

Modification of the Methyl Group: The methyl group at the 5-position can be replaced with other alkyl groups (ethyl, propyl), halogens (Cl, Br, F), or hydrogen-bond donors/acceptors to probe the steric and electronic requirements of the target binding pocket.

Introduction of Additional Substituents: Electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce new functional groups onto the phenyl ring. For example, bromination can be used to introduce a bromine atom, as seen in the related compound 3-[(5-Bromo-2-methylphenyl)methoxy]azetidine. bldpharm.com These modifications can alter the compound's lipophilicity and metabolic stability.

Introduction of Additional Functional Groups onto the Azetidine Ring

Functionalizing the azetidine ring itself introduces new vectors for interaction and can significantly alter the molecule's properties.

C3-Functionalization: The C3 position of the azetidine ring can be functionalized. For instance, an oxo group can be introduced to form an azetidin-2-one (B1220530) (a β-lactam), a scaffold known for a wide range of biological activities. jmchemsci.comontosight.ai Other functional groups, such as hydroxyl or amino groups, can be introduced to provide additional hydrogen bonding capabilities. Aza-Michael addition reactions onto azetidine-based acceptors are an effective method for introducing new substituents at this position. nih.gov

C4-Functionalization: Similar to the C3 position, the C4 position can be modified to introduce diverse chemical moieties, altering the stereochemistry and substituent pattern of the molecule.

An example of a highly functionalized analog is '2-[2-(2-Methoxy-phenyl)-vinyl]-4-oxo-1-p-tolyl-azetidine-2-carboxylic acid cyclopentylamide', which features an oxo group, a vinyl extension, and a carboxamide group on the azetidine ring, in addition to modifications at the nitrogen. ontosight.ai

Position Modification Type Example Functional Group Potential Purpose Reference
N1Alkylation / AcylationBenzyl, Acetyl, BocModulate basicity, introduce new binding interactions, metabolic stabilization. nih.gov
C2Carboxylation / Vinyl additionCarboxylic acid, VinylIntroduce new vectors for binding, alter conformation. ontosight.ai
C3Oxidation / SubstitutionHydroxyl, Methoxy, AminoAdd H-bonding capability, alter polarity. bldpharm.comnih.gov
C4OxidationOxo (ketone)Create β-lactam structure, introduce polar interaction point. ontosight.ai

Structure-Reactivity Relationship Studies of Analogs

Structure-reactivity or structure-activity relationship (SAR) studies are essential to understand how chemical modifications translate into changes in chemical reactivity or biological function. While specific SAR data for 2-(2-Methoxy-5-methylphenyl)azetidine is not extensively published, principles can be drawn from analogous systems, such as the closely related 2,5-dimethoxyphenylpiperidines, which are potent serotonin receptor agonists. acs.orgsemanticscholar.org

In these related systems, SAR studies have revealed several key principles that are likely applicable to the this compound scaffold:

Importance of Phenyl Substituents: The substitution pattern on the phenyl ring is a major determinant of biological activity. acs.org For instance, deletion of the 2-methoxy group in analogous compounds leads to a more than 500-fold drop in potency, while deletion of the 5-position substituent also significantly reduces activity. acs.org This suggests that both the methoxy and methyl groups on the this compound core are critical for potential biological interactions.

Stereoselectivity: Biological activity often resides primarily in one enantiomer, highlighting the importance of stereochemistry in the interaction with chiral biological targets like receptors and enzymes. semanticscholar.org

Functional Group Sensitivity: The introduction or modification of functional groups can have a dramatic impact. For example, in related series, even a subtle change from a methoxy to an ethoxy group can alter potency and selectivity profiles. acs.org The functional 5-HT₂A receptor-over-5-HT₂C receptor selectivity observed in analogous piperidine (B6355638) series was retained across a wide range of phenyl modifications, indicating that the core scaffold dictates certain aspects of the pharmacological profile. acs.orgsemanticscholar.org

These findings underscore the importance of systematic modification of both the phenyl ring and the azetidine core to map the chemical space and identify analogs with optimized properties.

Future Directions and Emerging Research Avenues in Azetidine Chemistry

Exploration of Novel and Efficient Synthetic Routes

While traditional methods for synthesizing azetidines have been established, the inherent ring strain makes their construction challenging. researchgate.net The future of azetidine (B1206935) synthesis lies in the development of more efficient, sustainable, and versatile methodologies that can accommodate a wide range of functional groups. For aryl-substituted azetidines, such as 2-(2-Methoxy-5-methylphenyl)azetidine, recent advances in palladium-catalyzed cross-coupling reactions represent a significant step forward. One such method involves the coupling of 3-iodoazetidines with aryl boronic acids, which has been shown to favor the formation of 2-aryl azetidines. researchgate.netacs.org

Other innovative strategies are also gaining traction:

Photochemical Cycloadditions: The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, stands out as one of the most direct methods for assembling the azetidine core. acs.orgresearchgate.net Recent breakthroughs using visible light have expanded the scope of this reaction, making it a more accessible and powerful tool for creating complex azetidines. rsc.org

C–H Amination: Palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination allows for the synthesis of functionalized azetidines from readily available amine precursors. rsc.org This approach offers a streamlined route by directly converting C-H bonds into C-N bonds.

Strain-Release Homologation: The high ring strain of azabicyclo[1.1.0]butanes can be harnessed to construct azetidines in a modular fashion, allowing for further functionalization. organic-chemistry.org

Green Chemistry Approaches: Microwave-assisted synthesis is being explored as an environmentally benign method for producing nitrogen heterocycles, including azetidines, often leading to shorter reaction times and higher yields. morressier.commdpi.com

Synthetic MethodKey FeaturesPotential Advantages for 2-Aryl AzetidinesReference
Pd-Catalyzed Migration/CouplingCross-coupling of 3-iodoazetidines and aryl boronic acids.Direct route to 2-aryl substitution pattern. acs.org
Aza Paternò–Büchi Reaction[2+2] photocycloaddition of imines and alkenes.Convergent and atom-economical. acs.orgrsc.org
Intramolecular C-H AminationDirect conversion of C(sp³)–H bonds to C–N bonds.High efficiency and step-economy. rsc.org
Microwave-Assisted SynthesisUses microwave irradiation to accelerate reactions.Rapid, often higher yields, green approach. morressier.com

Development of New Catalytic Applications for Azetidines

The utility of azetidines extends beyond their role as structural motifs in bioactive molecules. Chiral, non-racemic azetidines are emerging as powerful tools in asymmetric catalysis. Their rigid four-membered ring structure makes them effective backbones for chiral ligands and organocatalysts. researchgate.netrsc.org

Future research will likely focus on leveraging the specific stereoelectronic properties of substituted azetidines. For example, an enantiomerically pure form of this compound could serve as a chiral ligand for transition metals or as an organocatalyst. Such catalysts have been successfully employed in a range of asymmetric reactions, including:

Friedel-Crafts alkylations

Henry (nitroaldol) reactions

Michael-type additions

The development of novel azetidine-based catalytic systems is a promising avenue for creating complex molecules with high levels of stereocontrol, a critical requirement in pharmaceutical synthesis. researchgate.net

Advanced Computational Modeling for Predictive Chemistry

A significant shift from trial-and-error experimentation to predictive, model-driven synthesis is underway in azetidine chemistry. Recent collaborative research has demonstrated the power of computational modeling to guide the synthesis of azetidines. bioquicknews.commit.edu By developing robust computational models, researchers can now predict which combinations of reactants are likely to form azetidines under specific conditions, such as photocatalysis. mit.edu

These predictive models are based on key factors: acs.org

Frontier Orbital Energies: Calculating the orbital energies of the reactants (e.g., an alkene and an oxime) to ensure a favorable match for the reaction to proceed.

Transition State Energy: Ensuring the energy barrier to form the azetidine is lower than that of competing side reactions, like alkene dimerization.

Steric Accessibility: Modeling the accessible surface area of the reacting atoms to predict steric hindrance.

This computational prescreening allows chemists to rule in or out potential reactions before ever stepping into the lab, saving time and resources. acs.org Applying these models to the synthesis of specific targets like this compound could identify optimal precursors and reaction conditions, dramatically accelerating the discovery of efficient synthetic routes. mit.edu

Integration with Flow Chemistry and Automated Synthesis

To meet the demands of pharmaceutical development and materials science, the production of azetidines must be scalable, safe, and efficient. Flow chemistry and automated synthesis platforms are emerging as key enabling technologies. researchgate.net

Continuous flow synthesis offers several advantages over traditional batch processing for azetidine preparation. uniba.itacs.orgacs.org The use of microreactors allows for precise control over reaction parameters such as temperature and mixing, which is crucial when handling reactive intermediates often involved in azetidine synthesis. uniba.itnih.gov This technology enhances safety, improves reproducibility, and facilitates scaling up production. acs.org

ParameterBatch SynthesisContinuous Flow SynthesisReference
Temperature ControlDifficult to maintain uniformly.Precise and rapid, excellent heat exchange. acs.orgnih.gov
SafetyHigher risk with large volumes of reactive intermediates.Improved safety due to small reaction volumes at any given time. acs.org
ScalabilityOften requires significant re-optimization.Easier to scale by running the system for longer periods. uniba.it
ReproducibilityCan vary between batches.High, due to consistent process parameters. uniba.it

Furthermore, the integration of automated synthesis platforms, which may use pre-packed reagent capsules, can accelerate the creation of libraries of azetidine derivatives for screening purposes. researchgate.net This high-throughput approach is invaluable for exploring the structure-activity relationships of new chemical entities based on the this compound scaffold.

Discovery of Unforeseen Chemical Transformations and Methodologies

The inherent ring strain of azetidines (approximately 25.4 kcal/mol) not only presents a synthetic challenge but also endows them with unique reactivity. rsc.org This strain can be strategically harnessed to drive novel chemical transformations that are not accessible with less-strained heterocyclic systems.

Future research will continue to uncover unexpected reactivity patterns and synthetic applications. Examples of emerging areas include:

Strain-Release Reactions: The energy stored in the azetidine ring can facilitate subsequent functionalization steps. A "build and release" strategy, where a photochemical cyclization is followed by a strain-releasing ring-opening, has been used to convert azetidinols into complex aminodioxolanes. beilstein-journals.org

Ring Expansions: Under certain conditions, azetidine systems can undergo rearrangement to form larger, more complex heterocyclic structures, such as pyrroles or spirocycles. nih.gov

Unexpected Cyclizations: Mechanistic studies continue to reveal surprising pathways to azetidine formation. For instance, the Staudinger reaction of certain 3-azido-1,2-diols was found to unexpectedly yield azetidines, demonstrating that our understanding of these cyclization processes is still evolving. asianpubs.orgresearchgate.net

Exploring the reactivity of the this compound scaffold under various conditions could lead to the discovery of novel transformations, providing new building blocks for medicinal chemistry and materials science.

Q & A

Q. What are the standard synthetic routes for 2-(2-Methoxy-5-methylphenyl)azetidine, and what key reaction conditions are required?

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming substituent positions on the phenyl and azetidine rings. Infrared (IR) spectroscopy identifies functional groups (e.g., C-O-C in methoxy groups). Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves stereochemistry in crystalline derivatives . For example, ¹H NMR of similar azetidine derivatives shows distinct peaks for methyl (δ 2.3 ppm) and methoxy (δ 3.8 ppm) groups .

Q. What safety precautions are necessary when handling azetidine derivatives in laboratory settings?

  • Methodological Answer : Use nitrile gloves, lab coats, and eye protection to avoid skin/eye contact. Ensure fume hoods for volatile solvents (e.g., DMF). Avoid static discharge near flammable reagents. For spills, neutralize with inert absorbents (e.g., sand) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers optimize the cyclization step in the synthesis of this compound to improve yield?

Q. What strategies address discrepancies in spectroscopic data when analyzing substituted azetidine compounds?

  • Methodological Answer : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. Compare experimental IR peaks with computational simulations (DFT). For MS fragmentation anomalies, employ high-resolution MS (HRMS) to distinguish isobaric species. Cross-validate with X-ray data for ambiguous stereochemistry .

Q. What are the mechanistic considerations for the reactivity of the azetidine ring in this compound under different reaction conditions?

  • Methodological Answer : The azetidine ring undergoes ring-opening under acidic conditions (e.g., HCl) via protonation of the nitrogen, forming ammonium intermediates. In basic media (e.g., NaOH), nucleophilic substitution at the β-carbon occurs. DFT studies show steric hindrance from the 5-methyl group slows electrophilic aromatic substitution on the phenyl ring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.